molecular formula C13H12ClN3O4 B2652752 Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate CAS No. 895641-48-2

Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate

Cat. No. B2652752
CAS RN: 895641-48-2
M. Wt: 309.71
InChI Key: DDLVGRWBIPNUIZ-UHFFFAOYSA-N
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Description

Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate is a chemical compound with the linear formula C14H13ClN2O4 . It has a molecular weight of 308.724 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule . The synthesis of these molecules can be done in a microwave oven, which offers several advantages over standard heating methods .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles have become important organic substrates due to their unusual N, N, bonding arrangements . They have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications .

Scientific Research Applications

Triazole Derivatives Synthesis and Pharmacological Properties

Triazole derivatives, including compounds similar to Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate, have been synthesized and evaluated for their valuable pharmacological properties. These compounds, due to their structural complexity, exhibit a range of activities, such as anti-convulsive, which makes them potential candidates for treating epilepsy and related conditions (Shelton, 1981).

Molecular Interactions and Structural Analysis

Research into ethyl 2-triazolyl-2-oxoacetate derivatives, which share a core structural similarity with the compound , has demonstrated significant insights into their molecular interactions. Through Hirshfeld surface analysis and DFT calculations, the study revealed how different substituents influence the molecular electrostatic potential and interaction energies, offering potential for designing molecules with specific binding properties (Ahmed et al., 2020).

Nucleophilic and Electrophilic Nature Studies

Further studies have explored the nucleophilic/electrophilic nature of certain triazole derivatives, shedding light on how these properties are affected by ring substituents. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and possibly in drug development (Ahmed et al., 2020).

Antitumor Activities

Interesting heterocycles derived from triazole-based intermediates have been synthesized, showing potential as antitumor agents against specific cancer cell lines. This highlights the versatility of triazole derivatives in medicinal chemistry for developing new therapeutic agents (Badrey & Gomha, 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Triazole synthesis provides an excellent example of a reaction that has relevance . These chemicals have important applications in the chemical and pharmaceutical industries, and have the potential to illustrate principles of green chemistry to undergraduates . The synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule .

properties

IUPAC Name

dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-7-4-5-8(14)6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVGRWBIPNUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

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